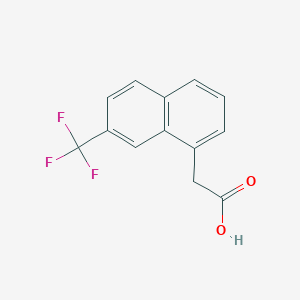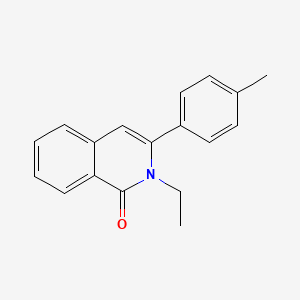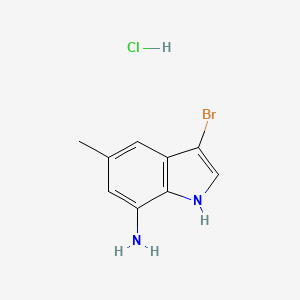![molecular formula C15H16O4 B11858324 2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one CAS No. 128242-44-4](/img/structure/B11858324.png)
2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ISOPROPOXY-2-PHENYL-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE: is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPOXY-2-PHENYL-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of isopropyl alcohol with a phenyl-substituted dioxaspiro compound under acidic conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-ISOPROPOXY-2-PHENYL-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3-ISOPROPOXY-2-PHENYL-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-ISOPROPOXY-2-PHENYL-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-ISOPROPOXY-2,7-DIMETHYL-6,6-DIPHENYL-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE
- 3-ISOPROPOXY-2-[(2-METHYL-1,3-DIOXOLAN-2-YL)METHYL]-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE
Uniqueness
3-ISOPROPOXY-2-PHENYL-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE stands out due to its specific phenyl substitution, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Propiedades
Número CAS |
128242-44-4 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-phenyl-1-propan-2-yloxy-5,8-dioxaspiro[3.4]oct-1-en-3-one |
InChI |
InChI=1S/C15H16O4/c1-10(2)19-14-12(11-6-4-3-5-7-11)13(16)15(14)17-8-9-18-15/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
MBGAPDCKNUVWDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=O)C12OCCO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11858244.png)
![2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one](/img/structure/B11858248.png)


![4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858271.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B11858285.png)





![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)

